2-(Naphth-1-Yl)Acetamide Oxime
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Overview
Description
2-(Naphth-1-Yl)Acetamide Oxime is an organic compound with the molecular formula C12H12N2O It is a derivative of acetamidoxime, where the acetamidoxime group is attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphth-1-Yl)Acetamide Oxime typically involves the reaction of 1-naphthylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate acetamide, which is then converted to the amidoxime by the action of hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Naphth-1-Yl)Acetamide Oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Naphth-1-Yl)Acetamide Oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphth-1-Yl)Acetamide Oxime involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylacetic acid: A plant growth regulator with a similar naphthalene structure.
2-(1-Naphthyl)acetamide: Another derivative of 1-naphthylacetic acid with different functional groups.
Acetaldoxime: A simpler oxime compound with different chemical properties.
Uniqueness
2-(Naphth-1-Yl)Acetamide Oxime is unique due to its specific combination of the naphthalene ring and the amidoxime group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
66611-51-6 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N'-hydroxy-2-naphthalen-1-ylethanimidamide |
InChI |
InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14) |
InChI Key |
NWWCOKUDFCFADE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=NO)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=NO)N |
Pictograms |
Irritant |
solubility |
15.2 [ug/mL] |
Origin of Product |
United States |
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